molecular formula C16H17ClN2O3S B2652379 N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1797023-81-4

N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2652379
CAS No.: 1797023-81-4
M. Wt: 352.83
InChI Key: CVSDJSZZBXEFFV-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a methoxy group, and a methylthiophenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Formation of the Methylthiophenyl Intermediate: This step involves the thiolation of a phenyl compound to introduce the thiophenyl group, followed by methylation.

    Coupling Reactions: The final step involves coupling the intermediates through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylpropane-1-sulfonamide

Uniqueness

N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10-7-8-14(23-10)13(22-2)9-18-15(20)16(21)19-12-6-4-3-5-11(12)17/h3-8,13H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSDJSZZBXEFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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